
2-Propanone, 1-bromo-3-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-bromo-3-(dimethylamino)-, also known as 1-bromo-3-(dimethylamino)-2-propanone, is an organic compound with the molecular formula C5H10BrNO and a molecular weight of 180.04 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a ketone functional group within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-bromo-3-(dimethylamino)- typically involves the bromination of 3-(dimethylamino)-2-propanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1-bromo-3-(dimethylamino)- follows similar synthetic routes but may involve more efficient and scalable processes. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-bromo-3-(dimethylamino)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted 3-(dimethylamino)-2-propanones.
Oxidation: Major products are oximes and hydrazones.
Reduction: The primary product is 3-(dimethylamino)-2-propanol.
Scientific Research Applications
2-Propanone, 1-bromo-3-(dimethylamino)- has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-bromo-3-(dimethylamino)- involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(dimethylamino)-: Lacks the bromine atom, resulting in different reactivity and applications.
1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one: Contains a pyridine ring, which imparts unique electronic properties and reactivity.
Uniqueness
2-Propanone, 1-bromo-3-(dimethylamino)- is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H10BrNO |
|---|---|
Molecular Weight |
180.04 g/mol |
IUPAC Name |
1-bromo-3-(dimethylamino)propan-2-one |
InChI |
InChI=1S/C5H10BrNO/c1-7(2)4-5(8)3-6/h3-4H2,1-2H3 |
InChI Key |
YVLRLOJNYCVFFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)

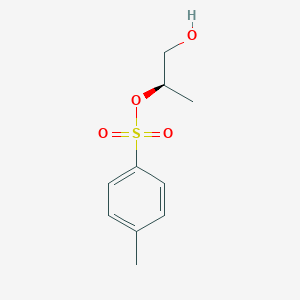
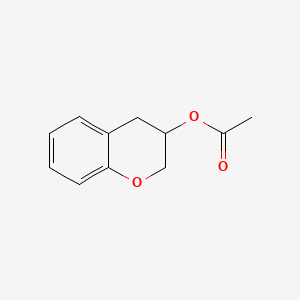

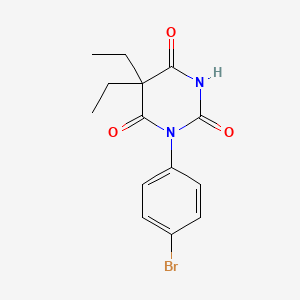
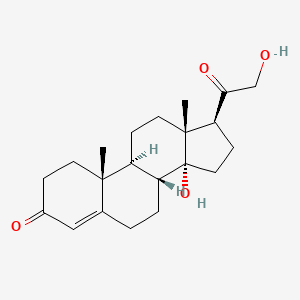
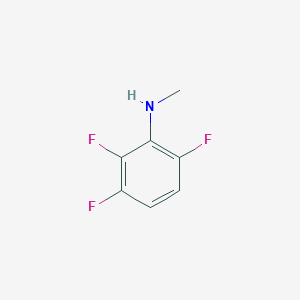

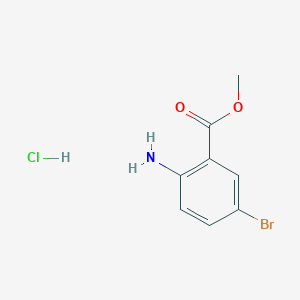
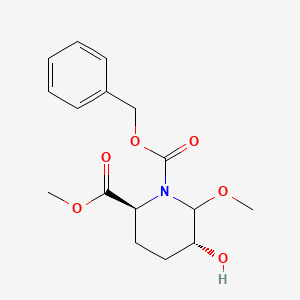
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)

